(4R,5S)-2-(5-Bromopyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13801286
Molecular Formula: C20H15BrN2O
Molecular Weight: 379.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15BrN2O |
|---|---|
| Molecular Weight | 379.2 g/mol |
| IUPAC Name | (4R,5S)-2-(5-bromopyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C20H15BrN2O/c21-16-11-12-17(22-13-16)20-23-18(14-7-3-1-4-8-14)19(24-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m1/s1 |
| Standard InChI Key | YGHVBNQNBBARIM-MOPGFXCFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC=C(C=C3)Br)C4=CC=CC=C4 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)Br)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)Br)C4=CC=CC=C4 |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of (4R,5S)-2-(5-Bromopyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (C<sub>26</sub>H<sub>20</sub>BrN<sub>3</sub>O, MW: 482.37 g/mol) features a dihydrooxazole ring fused with a 5-bromopyridin-2-yl group at position 2 and phenyl groups at positions 4 and 5. The 4R,5S configuration introduces chirality, which is critical for its role in enantioselective catalysis . The bromine atom at the pyridine ring’s 5-position enhances electrophilic reactivity, enabling participation in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig.
Key Structural Features:
-
Oxazole Core: A five-membered ring containing oxygen and nitrogen atoms, stabilized by conjugation.
-
Bromopyridinyl Group: Provides a site for further functionalization via halogen exchange.
-
Diphenyl Substituents: The phenyl groups at C4 and C5 create steric bulk, influencing chiral induction in catalytic applications .
Synthesis and Stereocontrol
The synthesis of chiral oxazole derivatives typically involves condensation reactions between amino alcohols and carbonyl precursors. For example, the preparation of 2,6-Bis[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine (a structurally related ligand) employs (1R,2S)-2-amino-1,2-diphenylethanol and dimethyl pyridine-2,6-bis(carbimidate) under refluxing dichloromethane . By analogy, the target compound likely forms via a similar pathway, where stereocontrol is achieved through the use of enantiopure starting materials or chiral auxiliaries.
Representative Synthetic Route:
-
Condensation: Reacting (R)- or (S)-configured amino alcohols with a bromopyridine carbonyl derivative.
-
Cyclization: Intramolecular nucleophilic attack to form the oxazole ring.
-
Purification: Recrystallization or chromatography to isolate the desired stereoisomer .
Critical Factors:
-
Reaction Solvent: Polar aprotic solvents (e.g., dichloromethane) favor cyclization.
-
Temperature: Reflux conditions (40–80°C) optimize yield and stereoselectivity .
Physical and Chemical Properties
While experimental data for (4R,5S)-2-(5-Bromopyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole are scarce, comparisons to similar compounds provide reasonable estimates:
The compound is expected to exhibit high thermal stability and moderate solubility in polar organic solvents. Its chiral centers contribute to distinct optical activity, measurable via polarimetry .
Applications in Asymmetric Catalysis
Chiral oxazole derivatives are prized as ligands in transition-metal-catalyzed reactions. For instance, 2,6-Bis[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine coordinates to metals like rhodium or iridium, enabling enantioselective hydrogenation and cyclopropanation . The target compound’s bromopyridinyl group could facilitate post-synthetic modifications, broadening its utility.
Case Study: Enantioselective Allylic Alkylation
-
Ligand Role: The oxazole’s nitrogen and oxygen atoms coordinate to palladium, creating a chiral environment.
-
Outcome: High enantiomeric excess (ee > 90%) in alkylation products .
Challenges and Future Directions
-
Stereochemical Purity: Scalable synthesis of enantiopure material remains a hurdle.
-
Biological Profiling: In vitro and in vivo studies are needed to validate therapeutic potential.
-
Catalytic Scope: Expanding substrate scope in asymmetric transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume